Virkon

Description

BenchChem offers high-quality Virkon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Virkon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28831-12-1 |

|---|---|

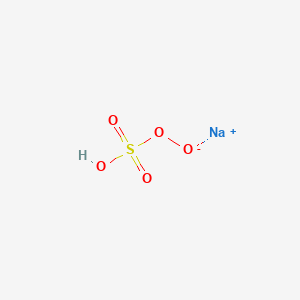

Molecular Formula |

HNaO5S |

Molecular Weight |

136.06 g/mol |

IUPAC Name |

sodium;oxido hydrogen sulfate |

InChI |

InChI=1S/Na.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

InChI Key |

BUFQZEHPOKLSTP-UHFFFAOYSA-M |

SMILES |

OS(=O)(=O)O[O-].[Na+] |

Canonical SMILES |

OS(=O)(=O)O[O-].[Na+] |

Synonyms |

monoperoxysulfate monoperoxysulfate, disodium salt monoperoxysulfate, sodium salt sodium peroxysulfate Virkon |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Virkon® Disinfectant

Introduction

Virkon® is a broad-spectrum virucidal disinfectant renowned for its high efficacy against a wide range of pathogenic microorganisms, including viruses, bacteria, and fungi.[1][2] Its formulation is a stabilized and balanced blend of peroxygen compounds, a surfactant, organic acids, and an inorganic buffer system.[3] The primary active ingredient, potassium peroxymonosulfate (PPMS), positions Virkon® as a powerful oxidizing agent.[3][4] This guide provides a detailed technical overview of the core mechanisms by which Virkon® exerts its biocidal activity, supported by quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action

The disinfectant capability of Virkon® is not attributed to a single mode of action but rather to a synergistic multi-component system that wages a comprehensive and destructive assault on microbial structures. The central principle of its action is powerful oxidation, leading to widespread, irreversible damage to essential cellular components.[1][5]

The Oxidative Power of Potassium Peroxymonosulfate (PPMS)

The cornerstone of Virkon's activity is potassium peroxymonosulfate (PPMS), a potent oxidizing agent.[4][5][6] In the aqueous environment of the diluted disinfectant, PPMS generates reactive oxygen species (ROS), including hydroxyl radicals. These radicals are highly reactive and non-specific, attacking a multitude of biological macromolecules.[7] Unlike disinfectants with a specific molecular target, this broad oxidative assault prevents the development of microbial resistance.[1]

A Multi-Pronged Attack on Microbial Cells

Virkon's formulation ensures a multi-faceted attack on pathogens, leading to rapid and complete inactivation.

-

2.2.1 Disruption of Cellular Membranes and Viral Envelopes : The oxidative process begins at the microbial surface. Virkon® oxidizes the sulfur bonds within proteins and enzymes embedded in the cell membrane, as well as lipid components.[3] This action disrupts membrane integrity and function, leading to increased permeability and the leakage of essential cytoplasmic contents, ultimately causing cell lysis.[3] For viruses, this translates to the destruction of the protein capsid and, for enveloped viruses, the lipid envelope.[4][6]

-

2.2.2 Inactivation of Critical Enzymes and Structural Proteins : By oxidizing sulfhydryl (-SH) and disulfide (S-S) bonds, Virkon® denatures critical proteins and enzymes.[3] This includes structural proteins necessary for maintaining cellular integrity and enzymes vital for metabolic processes such as respiration and replication. This widespread protein damage leads to a catastrophic failure of cellular functions.

-

2.2.3 Damage to Genetic Material (DNA/RNA) : The potent oxidizing environment created by Virkon® also damages nucleic acids.[8] This action on the viral genome (DNA or RNA) renders the virus incapable of replication and infection.

The Synergistic Formulation

The efficacy of PPMS is significantly enhanced by the other components in the Virkon® formulation.

-

Organic Acids : The presence of organic acids, such as sulfamic acid, creates a low pH environment.[7] This acidic condition potentiates the oxidative activity of PPMS and can independently contribute to the disruption of microbial cell membranes and protein function.

-

Surfactants (Detergents) : A surfactant, such as sodium dodecylbenzenesulfonate, is included to provide excellent detergent properties. This allows Virkon® to clean and disinfect in a single step by helping to break down biofilms and enabling the active ingredients to penetrate organic soil and reach the underlying pathogens.[9]

-

Inorganic Buffers : A buffering system stabilizes the acidic pH, ensuring the sustained activity of the disinfectant upon dilution.[3]

Efficacy and Quantitative Data

The broad-spectrum efficacy of Virkon® has been independently verified across numerous studies. The following tables summarize key quantitative data regarding its biocidal activity.

Table 1: Bactericidal Efficacy of 1% Virkon® Solution

| Microorganism | Standard/Test Type | Organic Challenge | Contact Time | Log Reduction | Reference |

| Pseudomonas aeruginosa | EN 1276 (Suspension) | Clean Conditions | 5 min | >5 | [10] |

| Escherichia coli | EN 1276 (Suspension) | Clean Conditions | 5 min | >5 | [10] |

| Staphylococcus aureus | EN 1276 (Suspension) | Clean Conditions | 5 min | >5 | [10] |

| Enterococcus hirae | EN 1276 (Suspension) | Clean Conditions | 5 min | >5 | [10] |

| Mycobacterium smegmatis | Suspension Test | Not Specified | 5 min | Achieved | [10] |

Table 2: Virucidal Efficacy of Virkon®

| Virus | Concentration | Contact Time | Test Method | Result | Reference |

| Poliovirus | 1% | 15 min | Suspension Test | Virucidal Activity | [10] |

| Hepatitis B Virus (HBV) | 3% | 10 min | Slot Blot (DNA) | 90% Inhibition | [8] |

| Hepatitis B Virus (HBV) | 4% | 15 min | Slot Blot (DNA) | 100% Inhibition | [8] |

| Avian Influenza Virus (AIV) | 0.5% - 1% | 30 sec - 1 min | Carrier Test | Inactivation | [4] |

| SARS-CoV-2 | 1% | 60 sec | Hard Surface Test | Efficacious | [1] |

Table 3: Fungicidal and Sporicidal Efficacy of Virkon®

| Microorganism | Concentration | Contact Time | Organic Challenge | Result | Reference |

| Candida albicans | 1% | 15 min | Clean Conditions | Biocidal Activity | [10] |

| Bacillus subtilis (Spores) | 3% | Not Specified | Not Specified | Acceptable Effect | [11] |

| Bacillus cereus (Spores) | 1% | 60 min | Clean Conditions | No Sporicidal Activity | [10] |

Note: Efficacy, particularly against spores, can be highly dependent on concentration, contact time, and the presence of organic matter.[10]

Key Experimental Protocols

The efficacy of disinfectants like Virkon® is validated using standardized methodologies. Below are detailed protocols for key types of experiments.

Protocol: Quantitative Suspension Test for Bactericidal Activity (Based on EN 1276)

This test evaluates the efficacy of a disinfectant in suspension, simulating conditions where pathogens are mixed with the disinfectant solution.

-

Preparation of Materials :

-

Test Strains: Prepare standardized cultures of bacteria (e.g., P. aeruginosa, E. coli, S. aureus, E. hirae) to a specific cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).[12]

-

Interfering Substance: Prepare solutions to simulate practical conditions. "Clean conditions" typically use 0.03% bovine albumin, while "dirty conditions" use 0.3% bovine albumin.[13]

-

Test Product: Prepare the disinfectant at the desired concentration (e.g., 1% Virkon®) in standardized hard water.[12]

-

Neutralizer: Prepare a validated neutralizing solution that can inactivate the disinfectant's biocidal activity without harming the test microorganisms.

-

-

Test Procedure :

-

Neutralization and Plating :

-

At the end of the contact time, transfer 1 part of the test mixture to a tube containing 8 parts neutralizer and 1 part water. Mix and allow to stand for 5 minutes.[14]

-

Perform serial dilutions of the neutralized mixture.

-

Plate the dilutions onto a suitable growth medium (e.g., Tryptone Soya Agar).

-

-

Incubation and Calculation :

-

Incubate the plates for 24-48 hours at 37°C.

-

Count the resulting colonies (CFU) and calculate the log reduction in viable counts compared to a control sample (where disinfectant was replaced with water).

-

A pass for EN 1276 typically requires a ≥ 5-log reduction.[14]

-

Protocol: Hard Surface Carrier Test for Bactericidal Activity (Based on AOAC Methods)

This test evaluates disinfectant efficacy on a non-porous surface, simulating the disinfection of contaminated objects or environments.

-

Preparation of Materials :

-

Carriers: Use standardized carriers, such as small stainless steel cylinders.[15]

-

Test Culture: Prepare a 48-hour culture of the test organism (e.g., S. aureus, P. aeruginosa).[15]

-

Organic Soil: If testing a "one-step" cleaner/disinfectant, add an organic load (e.g., fetal bovine serum) to the test culture.[15]

-

-

Carrier Inoculation and Drying :

-

Aseptically place a set number of sterile carriers (e.g., 60) into the test culture for 15 minutes.[16]

-

Remove the carriers and dry them in a desiccator until visibly dry (approx. 40 minutes).

-

-

Disinfectant Exposure :

-

Prepare the disinfectant solution to the manufacturer's recommended use-dilution.

-

Individually immerse each contaminated, dried carrier into a tube containing 10 mL of the disinfectant for the specified contact time.[15]

-

-

Neutralization and Incubation :

-

After the contact time, transfer each carrier to a tube of validated neutralizing growth broth.

-

Incubate the broth tubes for 48 hours at the appropriate temperature.

-

-

Evaluation :

-

Visually inspect each tube for turbidity (cloudiness), which indicates bacterial growth.

-

The result is qualitative (growth/no growth). The number of tubes showing growth out of the total tested is recorded.[16] A performance standard, such as no growth in a specified number of carriers, determines if the test is passed.[17]

-

Protocol: Virucidal Activity Assessment via Suspension Test (General Methodology)

This protocol outlines the general steps for determining the efficacy of a disinfectant against a specific virus.

-

Preparation of Materials :

-

Cell Culture: Maintain a healthy, confluent monolayer of host cells susceptible to the test virus (e.g., L-132 cells for HCoV-229E).[18]

-

Virus Stock: Prepare a high-titer stock of the test virus. The titer should be sufficient to demonstrate a significant log reduction (e.g., ≥4-log).[18][19]

-

Test Product and Neutralizer: Prepare as described in the bactericidal suspension test. Neutralization efficiency must be confirmed to ensure the disinfectant does not cause a cytopathic effect (CPE) on its own.[20]

-

-

Test Procedure :

-

Mix the virus stock with the disinfectant solution at the desired concentration and contact time. An organic load can be added to simulate real-world conditions.

-

-

Neutralization and Titration :

-

At the end of the contact time, neutralize the disinfectant's activity, often by immediate serial dilution in cold cell culture medium.[20]

-

Inoculate the serially diluted samples onto the prepared host cell monolayers.

-

-

Incubation and Endpoint Determination :

-

Incubate the cell cultures and monitor for the development of viral CPE (e.g., cell rounding, detachment).

-

Determine the viral titer, typically expressed as the 50% Tissue Culture Infective Dose (TCID₅₀), using methods like the Reed-Muench calculation.[18]

-

-

Calculation of Efficacy :

-

Compare the titer of the virus exposed to the disinfectant with the titer of a parallel control (virus exposed to water).

-

The virucidal activity is expressed as the log₁₀ reduction in viral titer. A ≥4-log reduction (99.99% inactivation) is a common criterion for efficacy.[19]

-

Visualized Pathways and Workflows

The following diagrams illustrate the core concepts of Virkon's mechanism and the experimental workflows used for its validation.

Caption: Virkon's multi-component mechanism of action against a microbial cell.

Caption: Experimental workflow for a quantitative suspension test (e.g., EN 1276).

Caption: Experimental workflow for a hard surface carrier test (e.g., AOAC).

Conclusion

The mechanism of action of Virkon® disinfectant is a robust and multi-pronged oxidative assault on microbial pathogens. Its primary active ingredient, potassium peroxymonosulfate, in synergy with organic acids and surfactants, ensures comprehensive destruction of microbial membranes, proteins, and genetic material. This non-specific, powerful mode of action results in rapid, broad-spectrum efficacy and a low probability of resistance development. Standardized validation protocols consistently demonstrate its high performance as a disinfectant for critical applications in research, healthcare, and biosecurity.

References

- 1. lanxess.com [lanxess.com]

- 2. researchgate.net [researchgate.net]

- 3. syndel.com [syndel.com]

- 4. preprints.org [preprints.org]

- 5. Bactericidal efficacy of potassium peroxymonosulfate under various concentrations, organic material conditions, exposure timing and its application on various surface carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [Chemical characteristics and mechanisms of action of VIRKON] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The action of VIRKON No Foam on the hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Disinfection of Dental Stone Casts: Virkon versus Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wipersupply.com [wipersupply.com]

- 13. eurofins.it [eurofins.it]

- 14. EN 1276:2019 - Viroxy [viroxylabs.com]

- 15. microchemlab.com [microchemlab.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Evaluation of Antiseptic Antiviral Activity of Chemical Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

In-Depth Technical Guide to the Composition and Core Mechanisms of Virkon™

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virkon™ is a broad-spectrum disinfectant renowned for its virucidal, bactericidal, and fungicidal properties. Its efficacy stems from a synergistic multi-component formulation that combines a powerful oxidizing agent with surfactants, organic acids, and inorganic buffers. This technical guide provides a detailed examination of the composition of Virkon™, its mechanisms of action, and the experimental protocols used to validate its antimicrobial efficacy.

Core Composition of Virkon™ S

Virkon™ S is a popular formulation of the disinfectant. While the exact composition is proprietary, Safety Data Sheets (SDS) provide concentration ranges for the key components. The synergistic blend of these ingredients contributes to its broad-spectrum efficacy and its ability to function in the presence of organic matter.

Quantitative Data Summary

The following table summarizes the approximate concentration ranges of the primary components in Virkon™ S powder, based on publicly available Safety Data Sheets.[1][2][3]

| Component | CAS Number | Concentration Range (% w/w) | Function |

| Pentapotassium bis(peroxymonosulphate) bis(sulphate) | 70693-62-8 | 40 - 70% | Primary oxidizing agent (active ingredient) |

| Sodium C10-13-alkylbenzenesulfonate | 68411-30-3 | 10 - 20% | Anionic surfactant (detergent) |

| Malic acid | 6915-15-7 | 5 - 10% | Organic acid (acidifier, chelating agent) |

| Sulphamic acid (Sulfamic acid) | 5329-14-6 | 1 - 6% | Organic acid (cleaning agent, descaler) |

| Sodium chloride | 7647-14-5 | ~1.5% | Contributes to the generation of hypochlorous acid in solution |

| Sodium toluenesulphonate | 12068-03-0 | 1 - 5% | Hydrotrope (solubilizing agent) |

| Dipotassium peroxodisulphate | 7727-21-1 | < 3% | Oxidizing agent |

| Dipentene (Limonene) | 138-86-3 | < 0.25% | Fragrance |

| Inorganic buffers | N/A | Variable | Maintain acidic pH for optimal activity |

Mechanism of Action

The primary mode of action of Virkon™ is through the potent oxidative chemistry of its active ingredient, potassium peroxymonosulfate. This compound, in the acidic and surfactant-rich environment of the formulation, leads to the widespread and irreversible damage of essential microbial structures and molecules.

Oxidative Disinfection Pathway

The disinfection process is initiated by the generation of various reactive oxygen species (ROS), including sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), upon dissolution of Virkon™ in water.[4][5] These highly reactive species indiscriminately attack a wide range of biological macromolecules.

The proposed signaling pathway for the oxidative destruction of pathogens by Virkon™ is as follows:

Synergistic Effects

While potassium peroxymonosulfate is the primary active ingredient, the other components of Virkon™ are not inert. They play a crucial role in enhancing the overall antimicrobial efficacy:

-

Anionic Surfactants (e.g., Sodium dodecylbenzenesulfonate): These act as detergents, aiding in the physical removal of dirt and organic matter.[6] They also increase the penetration of the active ingredients into microbial cell walls and biofilms. Studies have shown a synergistic antibacterial effect between potassium monopersulfate and surfactants like sodium laurylsulfate.[7]

-

Organic Acids (e.g., Malic Acid, Sulphamic Acid): These create and maintain a low pH environment, which is optimal for the oxidative potential of potassium peroxymonosulfate. The acidic conditions also contribute to the disruption of microbial cell membranes and the denaturation of proteins.[8]

-

Inorganic Buffers: These help to stabilize the acidic pH of the solution, ensuring sustained activity.

Experimental Protocols for Efficacy Testing

The antimicrobial efficacy of Virkon™ is evaluated using standardized protocols, primarily those established by the European Committee for Standardization (CEN) and the French Standardization Association (AFNOR). These tests are designed to simulate practical conditions of use, including the presence of interfering substances (organic load).

General Experimental Workflow for Suspension Tests

The following diagram illustrates a generalized workflow for quantitative suspension tests, such as EN 14476 (virucidal) and EN 13624 (fungicidal).

Key Methodologies

1. Virucidal Efficacy (EN 14476):

-

Objective: To determine the virucidal activity of a disinfectant in the medical area.[9][10]

-

Test Viruses: Typically includes both enveloped (e.g., Vaccinia virus) and non-enveloped viruses (e.g., Adenovirus, Poliovirus).[9][11]

-

Methodology:

-

A suspension of the test virus is mixed with an interfering substance (simulating clean or dirty conditions).[9]

-

The Virkon™ solution is added to this mixture.

-

The mixture is incubated for a specified contact time (e.g., 1 to 60 minutes) at a controlled temperature (e.g., 20°C).[9]

-

The action of the disinfectant is stopped by dilution in an appropriate ice-cold medium (neutralization).

-

The residual viral infectivity is determined using a suitable cell culture system and quantified by methods such as the 50% Tissue Culture Infective Dose (TCID₅₀) assay or plaque assay.[9]

-

-

Passing Criterion: A log reduction in viral titer of ≥ 4 (99.99% reduction) is required.[10]

2. Fungicidal and Yeasticidal Efficacy (EN 13624):

-

Objective: To evaluate the fungicidal or yeasticidal activity of disinfectants used in the medical area.[6][12]

-

Test Organisms: Mandatory strains include Candida albicans (for yeasticidal activity) and Aspergillus brasiliensis (for fungicidal activity).[6][12]

-

Methodology:

-

A suspension of the test fungus (yeast cells or fungal spores) is prepared.

-

The fungal suspension is mixed with the interfering substance and the Virkon™ solution.

-

The mixture is maintained at a specific temperature for a defined contact time.

-

A sample is taken and the disinfectant's activity is neutralized.

-

The number of surviving fungal cells or spores is determined by plating on a suitable agar medium and counting the resulting colonies after incubation.

-

-

Passing Criterion: A log reduction in the number of viable cells of ≥ 4 (99.99% reduction) is required.[6]

3. Bactericidal Efficacy (e.g., AFNOR NF T 72-281, AOAC Use-Dilution Test):

-

Objective: To determine the bactericidal activity of a disinfectant. The AFNOR NF T 72-281 standard is specifically for airborne surface disinfection.[13][14]

-

Test Organisms: A range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria are used.[13]

-

Methodology (Suspension Test Principle):

-

A standardized suspension of the test bacterium is prepared.

-

This is mixed with the Virkon™ solution, with or without an organic load.

-

After the specified contact time, the bactericidal action is neutralized.

-

The number of surviving bacteria is quantified by subculturing onto agar plates.

-

-

Passing Criterion: Typically, a log reduction of ≥ 5 (99.999% reduction) is required for bactericidal claims.[14]

Conclusion

Virkon™'s robust antimicrobial activity is a direct result of its carefully formulated, multi-component composition. The primary active ingredient, potassium peroxymonosulfate, exerts a powerful oxidative effect, leading to the rapid and irreversible damage of a broad spectrum of pathogens. This activity is significantly enhanced by the synergistic action of surfactants and organic acids, which improve penetration and maintain an optimal pH for disinfection. The efficacy of Virkon™ is substantiated by rigorous testing according to internationally recognized standards, ensuring its reliability for critical disinfection applications in research, healthcare, and drug development settings.

References

- 1. aston-pharma.com [aston-pharma.com]

- 2. lanxess.com [lanxess.com]

- 3. ranvet.com.au [ranvet.com.au]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and microbial decontamination of pool water using activated potassium peroxymonosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EN 13624:2013 - Viroxy [viroxylabs.com]

- 7. researchgate.net [researchgate.net]

- 8. lanxess.com [lanxess.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. airmidhealthgroup.com [airmidhealthgroup.com]

- 11. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. conceptclim3000.com [conceptclim3000.com]

- 14. Can I trust the efficacy claims of my airborne disinfectant product? – STERISAFE® Automated room disinfection robot [sterisafe.eu]

Virkon™ S: A Technical Guide to its Core Active Ingredients and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virkon™ S is a broad-spectrum disinfectant with potent virucidal, bactericidal, and fungicidal properties. Its efficacy stems from a unique, synergistic formulation centered around the powerful oxidizing agent, potassium peroxymonosulfate. This technical guide provides an in-depth analysis of the active ingredients, formulation, mechanism of action, and supporting efficacy data for Virkon™ S, intended for a scientific audience.

Core Components and Formulation

Virkon™ S is a powdered concentrate that, when mixed with water, creates a disinfecting solution. The formulation is a stabilized blend of a peroxygen compound, a surfactant, organic acids, and an inorganic buffer system.[1]

Table 1: Key Components of Virkon™ S Formulation

| Component | Chemical Name | CAS Number | Concentration Range (%) | Function |

| Active Ingredient | Pentapotassium bis(peroxymonosulphate) bis(sulphate) | 70693-62-8 | 40 - 55% | Oxidizing agent, primary biocide[2] |

| Surfactant | Sodium C10-13-alkylbenzenesulfonate | 68411-30-3 | 10 - 12% | Detergent, aids in surface wetting and penetration[2] |

| Organic Acid | Malic acid | 6915-15-7 | 7 - 10% | Acidifier, enhances biocidal activity[2] |

| Cleaning Agent | Sulphamidic acid (Sulfamic acid) | 5329-14-6 | 4 - 6% | Cleaning agent, removes scale[2][3] |

| Inorganic Buffer | - | - | Varies | Maintains acidic pH for optimal activity[1] |

| Other Active | Sodium Chloride | 7647-14-5 | 1.50% | Works in synergy with potassium peroxymonosulfate |

Mechanism of Action

The primary mode of action of Virkon™ S is the potent oxidizing activity of its principal active ingredient, potassium peroxymonosulfate.[4] This compound, a salt of peroxymonosulfuric acid, acts as a powerful oxidizing agent in the acidic environment created by the formulation's organic acids.

The oxidative process disrupts the function of microbial cells through several mechanisms:

-

Oxidation of Proteins: The peroxymonosulfate anion (HSO₅⁻) readily oxidizes the sulfhydryl and disulfide bonds within proteins, including those in the viral capsid and microbial cell wall and membrane.[1] This leads to a loss of protein structure and function, ultimately compromising the integrity of the microorganism.

-

Disruption of Cell Membranes: The surfactant in the formulation, sodium dodecylbenzenesulfonate, facilitates the wetting of surfaces and the penetration of the active ingredient through the microbial cell wall and membrane. The oxidative action of potassium peroxymonosulfate then disrupts the membrane, leading to cell lysis.[1]

-

Inactivation of Nucleic Acids: Potassium peroxymonosulfate can also react with and damage viral DNA and RNA, preventing replication.[5]

The acidic nature of the Virkon™ S solution is crucial for its efficacy. The low pH optimizes the redox potential of the potassium peroxymonosulfate, enhancing its oxidizing power.

Caption: Oxidative mechanism of Virkon™ S against microorganisms.

Quantitative Efficacy Data

Virkon™ S has demonstrated broad-spectrum efficacy against a wide range of pathogens. The following tables summarize key quantitative data from various studies.

Table 2: Bactericidal Efficacy of Virkon™ S

| Bacterium | Test Method | Concentration | Contact Time | Log Reduction | Reference |

| Pseudomonas aeruginosa | AFNOR Suspension Test | 1% | 5 minutes | >5 | [6] |

| Escherichia coli | AFNOR Suspension Test | 1% | 5 minutes | >5 | [6] |

| Staphylococcus aureus | AFNOR Suspension Test | 1% | 5 minutes | >5 | [6] |

| Enterococcus hirae | AFNOR Suspension Test | 1% | 5 minutes | >5 | [6] |

| Mycobacterium smegmatis | AFNOR Suspension Test | 1% | 5 minutes | >5 | [6] |

| Salmonella Infantis | Suspension Test | 0.125% | 30 seconds | >5 | [7] |

| Campylobacter jejuni | EN 1656 | 1:200 (0.5%) | - | - | [8] |

Table 3: Virucidal Efficacy of Virkon™ S

| Virus | Family | Test Method | Concentration | Contact Time | Result | Reference |

| Poliovirus | Picornaviridae | AFNOR Suspension Test | 1% | 10 minutes | Virucidal | [6] |

| Human Enterovirus 71 | Picornaviridae | Spray Test | 1% (4 sprays) | 10 minutes | Complete inactivation | [9] |

| SARS-CoV-2 | Coronaviridae | RT-qPCR based | 1:100 (1%) | 1 minute | 93.7% reduction in viral RNA | [4] |

| Avian Influenza Virus | Orthomyxoviridae | - | - | - | Effective | [8] |

| Foot and Mouth Disease Virus | Picornaviridae | - | 1:1300 | - | Effective | [8] |

| African Swine Fever Virus | Asfarviridae | - | 1:800 | - | Effective | [8] |

Table 4: Fungicidal Efficacy of Virkon™ S

| Fungus | Test Method | Concentration | Contact Time | Result | Reference |

| Aspergillus brasiliensis | Surface Contamination | 1% | 10 minutes | Effective | [5] |

| Saprolegnia parasitica | In vitro assay | 4 ppm | - | Inhibited spore germination | [10] |

| Candida albicans | - | 1:1600 | - | Effective | [11] |

Experimental Protocols

The efficacy of Virkon™ S is substantiated through standardized testing methodologies. The following outlines the general principles of the key experimental protocols cited.

Suspension Tests (e.g., AFNOR, EN 1276)

These tests evaluate the efficacy of a disinfectant in a liquid phase.

Caption: General workflow for a quantitative suspension test.

Methodology:

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable medium to a defined concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

-

Preparation of Disinfectant Solution: The disinfectant is prepared at the desired concentration in standardized hard water or another specified diluent. An interfering substance (e.g., bovine albumin) may be added to simulate organic load conditions.

-

Contact: A defined volume of the microbial suspension is added to a specific volume of the disinfectant solution. The mixture is maintained at a controlled temperature for a specified contact time.

-

Neutralization: After the contact time, a validated neutralizer is added to the mixture to inactivate the disinfectant.

-

Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture onto a suitable agar medium.

-

Calculation: The log reduction in microbial count is calculated by comparing the number of surviving microorganisms to the initial count in a control sample (without disinfectant).

Carrier Tests (e.g., AOAC Use-Dilution Test)

These tests assess the efficacy of a disinfectant on a hard, non-porous surface.

Caption: General workflow for a carrier-based disinfectant test.

Methodology:

-

Carrier Preparation: Standardized carriers (e.g., stainless steel cylinders, glass slides) are cleaned and sterilized.

-

Inoculation: The carriers are inoculated with a standardized culture of the test microorganism and then dried under controlled conditions.

-

Exposure: The inoculated carriers are immersed in or sprayed with the disinfectant solution for a specified contact time at a controlled temperature.

-

Neutralization and Culture: The carriers are then transferred to a liquid culture medium containing a validated neutralizer.

-

Incubation and Observation: The culture medium is incubated, and the presence or absence of microbial growth (indicated by turbidity) is recorded.

-

Evaluation: The effectiveness of the disinfectant is determined by the number of carriers showing no microbial growth.

Conclusion

Virkon™ S is a scientifically formulated, broad-spectrum disinfectant with a well-defined mechanism of action based on the powerful oxidizing properties of potassium peroxymonosulfate. Its efficacy is supported by extensive quantitative data generated using standardized protocols against a wide array of viral, bacterial, and fungal pathogens. The synergistic combination of its active ingredients and formulation components makes it a reliable and effective tool for disinfection in various research, scientific, and healthcare settings.

References

- 1. Bactericidal efficacy of potassium peroxymonosulfate under various concentrations, organic material conditions, exposure timing and its application on various surface carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arovet.ch [arovet.ch]

- 3. researchgate.net [researchgate.net]

- 4. Applications of potassium peroxymonosulfate_Chemicalbook [chemicalbook.com]

- 5. uaiasi.ro [uaiasi.ro]

- 6. Assessment of in-vitro efficacy of 1% Virkon against bacteria, fungi, viruses and spores by means of AFNOR guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. syndel.com [syndel.com]

- 8. Evaluation of in vitro efficacy of the disinfectant Virkon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbac.com [microbac.com]

- 10. Disinfectant / Antimicrobial Efficacy Studies - Eurofins Scientific [eurofins.com.au]

- 11. refarm.com.tr [refarm.com.tr]

Safeguarding Your Laboratory: A Technical Guide to Virkon™ Disinfectant Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety protocols and technical information for the use of Virkon™ broad-spectrum virucidal disinfectant in a laboratory setting. Adherence to these guidelines is critical for ensuring a safe research environment and minimizing risks to personnel. Virkon™, a powerful oxidizing agent, is effective against a wide range of pathogens, but its chemical nature necessitates careful handling and a thorough understanding of its associated hazards.

Hazard Identification and Core Safety Mandates

Virkon™ powder is classified as a hazardous substance. The primary hazards associated with the concentrated powder include causing severe skin burns and serious eye damage.[1][2][3] It may also be harmful if swallowed and can cause skin and respiratory irritation.[2][3][4] While the 1% in-use solution is significantly less hazardous, proper personal protective equipment (PPE) is mandatory during all stages of handling, from preparation to application and disposal.

Key Hazards Associated with Virkon™ Powder:

-

Skin Corrosion/Irritation: Causes skin irritation and, in its concentrated form, can lead to severe burns.[2][3][4][5]

-

Serious Eye Damage/Irritation: Poses a risk of serious, irreversible eye damage.[1][2][3][6][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][7]

-

Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2]

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE) Protocols

A stringent PPE protocol is the first line of defense against exposure. The required level of protection varies depending on the task being performed, with the handling of Virkon™ powder demanding the most comprehensive measures.

Table 1: Mandatory Personal Protective Equipment (PPE) for Virkon™ Handling

| Task | Required PPE | Rationale |

| Handling Virkon™ Powder (Weighing, Mixing) | - Tightly-fitting safety goggles or face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Lab coat or apron- NIOSH-approved particulate respirator (e.g., N95) | To prevent eye contact with corrosive powder, avoid skin irritation and burns, and protect against inhalation of irritating and sensitizing dust.[1][4][5][8] |

| Handling 1% Virkon™ Solution | - Safety glasses or goggles- Gloves- Lab coat | To protect against splashes that may cause eye and skin irritation.[1][9] |

| Spill Cleanup (Powder) | - Tightly-fitting safety goggles or face shield- Chemical-resistant gloves- Lab coat or apron- Particulate respirator | Enhanced protection is necessary due to the high concentration and potential for aerosolization of the powder during cleanup.[5] |

| Spill Cleanup (Solution) | - Safety glasses or goggles- Gloves- Lab coat | To protect against prolonged skin and eye contact with the diluted disinfectant solution. |

Experimental Protocols: Safe Preparation and Use

Preparation of 1% Virkon™ Solution

The standard working concentration for surface disinfection is a 1% solution.[9] Preparing this solution requires careful procedure to minimize dust generation and exposure. It is strongly recommended to use Virkon™ tablets where possible to avoid airborne dust.[1][9]

Methodology:

-

Ventilation: Perform the procedure in a well-ventilated area or under a chemical fume hood.[4][7][10]

-

PPE: Don all required PPE for handling powder as specified in Table 1.

-

Water First: Fill a designated container with the required volume of water.

-

Add Virkon™ to Water: Carefully add the Virkon™ powder or tablets to the water. Crucially, never add water to the powder to avoid splashing of the concentrated, corrosive material.[1]

-

Dissolving: Stir the solution gently until the powder is fully dissolved. The solution will turn a clear pink.[11]

-

Labeling: Clearly label the container with the contents ("1% Virkon™ Solution"), preparation date, and expiration date (typically 7 days).[9][12]

Below is a logical workflow for the safe preparation of a 1% Virkon™ solution.

Surface and Equipment Disinfection

A 1% Virkon™ solution is effective for disinfecting a wide range of laboratory surfaces and equipment, including benchtops, biosafety cabinets, incubators, and glassware.[13]

Methodology:

-

Pre-cleaning: Remove any gross filth or heavy soil from the surface.

-

Application: Apply the 1% Virkon™ solution using a spray bottle, cloth, or mop, ensuring the surface is thoroughly wetted.[13]

-

Contact Time: Allow a minimum contact time of 10 minutes for effective disinfection.[12][14]

-

Rinsing: For metal surfaces, it is crucial to rinse with water after the contact time to prevent corrosion.[9]

-

Drying: Allow the surface to air dry completely.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the safe and effective use of Virkon™.

Table 2: Recommended Dilution Rates and Solution Stability

| Application | Dilution Rate (Virkon™:Water) | Resulting Concentration | Solution Stability |

| Routine Surface Disinfection | 1:100 (e.g., 10g per 1L) | 1% | Up to 7 days[12] |

| Disinfection of Solutions | Add equal volume of 2% solution | 1% | Prepare fresh[9] |

| Footbaths | 1:100 (e.g., 50g per 5L) | 1% | Replace daily or when soiled[11] |

Table 3: Physical and Chemical Properties

| Property | Value |

| Appearance (Powder) | Pink, free-flowing powder with a faint lemon odor[6] |

| pH (1% Solution) | 2.35 - 2.65[3] |

| Solubility in Water (at 20°C) | Approximately 65 g/L[6] |

| Stability | Stable under dry, cool conditions; protect from moisture[1][7] |

| Hazardous Decomposition | May release sulfur dioxide and chlorine upon decomposition[1][6] |

Emergency Procedures and Spill Management

Prompt and correct response to spills is critical to mitigate exposure and environmental contamination.

Spill Response Protocol

The appropriate response depends on the nature and size of the spill. For any large spill, evacuate the area and alert emergency services.

Key Spill Response Steps:

-

Evacuate: Immediately evacuate personnel from the affected area.[1][5]

-

Ventilate: Increase ventilation to the area if safe to do so.

-

PPE: Before re-entering, don the appropriate PPE for the type of spill (powder or liquid).[2]

-

Containment: For liquid spills, contain the spill using absorbent materials. For powder spills, avoid generating dust; do not dry sweep.[5] It may be appropriate to cover the powder with a plastic sheet.

-

Cleanup: For powder, use a vacuum with a HEPA filter or very carefully sweep up and place into a suitable, labeled container for disposal.[5] For liquid, absorb the spill and place the materials into a waste container.

-

Decontamination: After cleanup, wash the area with plenty of water.[1][4]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][7]

First Aid Measures

Table 4: First Aid for Virkon™ Exposure

| Exposure Route | First Aid Instructions |

| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][8][12] |

| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of soap and water for 15-20 minutes. If skin irritation persists, seek medical advice.[3][4][12] |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If symptoms persist or if unconscious, seek medical advice.[3][4][8] |

| Ingestion | Call a poison control center or doctor immediately. Have the person sip a glass of water if able to swallow. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8][12] |

Storage and Disposal

Proper storage and disposal are essential to maintain the product's efficacy and prevent environmental contamination.

-

Storage: Store Virkon™ in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from combustible materials, strong bases, and moisture.[1][4][7]

-

Disposal of Unused Product: Dispose of unused Virkon™ powder and solutions as hazardous waste according to institutional and local environmental regulations.[5] Do not discharge large quantities into drains or surface water.[1][4]

-

Container Disposal: Triple rinse empty containers before disposal or recycling.[14]

Conclusion

Virkon™ is an invaluable tool for maintaining a sterile and safe laboratory environment. However, its potent chemical properties demand respect and meticulous adherence to safety protocols. By integrating the guidelines outlined in this document—including mandatory PPE usage, standardized preparation and application procedures, and robust emergency preparedness—research institutions can effectively mitigate the risks associated with its use, ensuring the safety of all personnel. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information.[1][2][3][4][5][6][7][8]

References

- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 2. ranvet.com.au [ranvet.com.au]

- 3. epawebapp.epa.ie [epawebapp.epa.ie]

- 4. aston-pharma.com [aston-pharma.com]

- 5. lanxess.com [lanxess.com]

- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 7. nonnativespecies.org [nonnativespecies.org]

- 8. gov.mb.ca [gov.mb.ca]

- 9. qmul.ac.uk [qmul.ac.uk]

- 10. cvear.com [cvear.com]

- 11. cfaessafety.osu.edu [cfaessafety.osu.edu]

- 12. hotfoot.com [hotfoot.com]

- 13. day-impex.co.uk [day-impex.co.uk]

- 14. lanxess.com [lanxess.com]

A Comparative Analysis of Virkon S and Virkon Aquatic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of two broad-spectrum virucidal disinfectants, Virkon S and Virkon Aquatic. While both products share a core active ingredient and are known for their efficacy against a wide range of pathogens, they are formulated for distinct applications, a crucial factor for professionals in research and development. This document outlines their compositional differences, intended uses, efficacy, and safety profiles, presenting data in a structured format for clear comparison.

Core Compositional Analysis

Both Virkon S and Virkon Aquatic are powdered disinfectants that are mixed with water to create a working solution. Their primary active ingredient is potassium peroxymonosulfate.[1][2] However, their formulations differ to optimize performance and safety in their respective target environments.

According to a statement from DuPont™, Virkon® Aquatic has a formulation based on the same active ingredients as Virkon-S but with inert ingredients that are designed for use in aquatic applications.[3] The most notable difference is that Virkon Aquatic is specifically designed for use in the aquaculture industry, while Virkon S is intended for large animal production and agriculture.[4] To make it more suitable for aquatic environments, Virkon Aquatic does not contain the indicator dye or perfume found in Virkon S.[3][4]

Table 1: Comparative Composition of Virkon S and Virkon Aquatic

| Component | Virkon S | Virkon Aquatic | Function |

| Active Ingredients | |||

| Potassium Peroxymonosulfate | 21.41%[1][2][5][6] | 21.41%[7] | Primary disinfecting agent (oxidizer) |

| Sodium Chloride | 1.50%[1][2][5][6] | 1.50%[7] | Enhances virucidal activity |

| Other Ingredients | |||

| Surfactant (e.g., Sodium dodecylbenzenesulfonate) | Present | Present | Aids in cleaning and penetration |

| Organic Acids (e.g., Malic Acid) | Present | Present | Provides optimal pH for activity |

| Inorganic Buffer | Present | Present | Maintains pH |

| Indicator Dye (Pink) | Present | Absent[3][4] | Visual cue for active solution |

| Perfume | Present | Absent[3][4] | Odor mask |

Mechanism of Action

The primary mode of action for both disinfectants is the oxidation of key components in microorganisms. Virkon S oxidizes sulfur bonds in proteins and enzymes, which disrupts the function of the cell membrane and leads to the rupturing of the cell wall.[1] This powerful oxidative chemistry is effective against a broad spectrum of pathogens.

Figure 1: Simplified mechanism of action for Virkon disinfectants.

Efficacy and Spectrum of Activity

Both Virkon S and Virkon Aquatic have demonstrated high efficacy against a wide range of viruses, bacteria, and fungi.[1][3]

Virkon S is proven effective against over 500 strains of viruses, bacteria, and fungi, including significant pathogens in livestock such as Foot and Mouth Disease, Avian Influenza, Salmonella, and Campylobacter.[2][5] It is recommended for disinfecting hard surfaces in livestock production and transportation facilities.[1]

Virkon Aquatic is independently proven to be highly effective against significant aquatic pathogens.[3] Its formulation is specifically tailored for use in aquaculture to control viral and bacterial diseases affecting fish production.[8]

Table 2: Comparative Efficacy and Recommended Dilution

| Parameter | Virkon S | Virkon Aquatic |

| Target Pathogens | Over 500 strains of viruses, bacteria, and fungi affecting livestock and companion animals.[1][2][5] | Numerous microorganisms affecting aquatic animals, including viruses, bacteria, and fungi.[7][8] |

| Recommended Dilution | 1% solution (1.3 oz powder per gallon of water).[2][5] | 1% solution for equipment disinfection (1.3 oz of powder to one gallon of water).[4] Lower concentrations for water conditioning.[9] |

| Contact Time | 10 minutes for most applications.[5] | 10 minutes for equipment disinfection.[3][7] |

| Stability of Solution | Stable for 7 days.[2][5] | Stable for 7 days.[4][7] |

Applications and Intended Use

The fundamental difference between the two products lies in their approved applications, which is a direct result of their formulation differences.

Virkon S is designed for agricultural and veterinary applications, including the disinfection of:

-

Livestock housing and facilities (e.g., farrowing crates, poultry houses).[2]

-

Veterinary clinics and hospitals.

-

Transportation vehicles.

-

Equipment.[5]

Virkon Aquatic is specifically formulated and labeled for use in aquaculture and aquatic environments.[4][8] Its applications include:

-

Disinfection of equipment used in aquaculture (e.g., nets, boots, waders, dive suits, hoses, brushes).[3][7]

-

Disinfection of hard, non-porous surfaces in aquaculture facilities.[7]

-

Foot dips to reduce cross-contamination.[7]

-

Water conditioning in fish ponds to reduce pathogen load.[9]

It is crucial to note that Virkon S is not recommended for aquatic use.[8] The EPA-approved label for Virkon Aquatic contains expanded aquaculture claims and applications, while the Virkon S label no longer carries EPA approval for aquaculture claims.[3]

References

- 1. syndel.com [syndel.com]

- 2. pipevet.com [pipevet.com]

- 3. myaquaticsolutions.com [myaquaticsolutions.com]

- 4. syndel.com [syndel.com]

- 5. houlihansaddlery.com [houlihansaddlery.com]

- 6. qcsupply.com [qcsupply.com]

- 7. drugs.com [drugs.com]

- 8. virkon-disinfectants.co.uk [virkon-disinfectants.co.uk]

- 9. shop96385.sfstatic.io [shop96385.sfstatic.io]

An In-depth Technical Guide to the Shelf Life and Stability of Prepared Virkon™ Solution

This technical guide provides a comprehensive overview of the shelf life and stability of prepared Virkon™ solutions, a broad-spectrum disinfectant. The information is intended for researchers, scientists, and drug development professionals who utilize Virkon™ for surface and equipment disinfection. This document details the factors influencing the stability of the prepared solution, summarizes quantitative data from various sources, and outlines typical experimental protocols for stability assessment.

Introduction to Virkon™ Chemistry and Mechanism of Action

Virkon™ is a stabilized blend of peroxygen compounds, surfactants, organic acids, and an inorganic buffer system.[1][2] Its primary active ingredient is potassium peroxymonosulfate (also known as potassium monopersulfate or KMPS), an oxidizing agent.[2][3] The formulation's efficacy stems from its ability to oxidize key structures and compounds, such as proteins, within microorganisms.[4] This leads to widespread, irreversible damage and subsequent deactivation or destruction of bacteria, viruses, and fungi.[2][4] The oxygen-based chemistry of Virkon™ contains simple inorganic salts and organic acids. The active ingredient degrades in the environment into naturally occurring substances, primarily potassium salts and oxygen.[3][5]

Stability of Prepared Virkon™ Solutions

Once the Virkon™ powder or tablet is dissolved in water, the active components begin to degrade over time.[1] The stability of the prepared solution is influenced by several environmental and chemical factors. A pink dye is included in the formulation to act as a visual indicator of activity; the solution should be replaced if the color fades.[6][7]

Key Factors Influencing Solution Stability:

-

Time: The biocidal activity of the prepared solution decreases over time.[1][7]

-

Temperature: Higher temperatures can accelerate the degradation of the active ingredients, reducing the lifespan of the solution.[7] It is recommended to store prepared solutions at ambient temperature (15-25°C).[8]

-

Water Hardness: The presence of high levels of dissolved minerals in hard water can negatively impact the stability of the solution.[7][9]

-

Organic Load: The efficacy of Virkon™ can be reduced in the presence of organic matter, such as soil, blood, or other biological materials.[10] While Virkon™ is noted for its tolerance to organic challenge, heavy soiling can decrease its effectiveness.[8][10]

-

Light Exposure: Direct sunlight can cause the pink color indicator to fade more rapidly and may accelerate the degradation of the active components.[7] It is advisable to store unused solutions out of direct sunlight.[8][11]

-

Contamination: Contamination of the prepared solution can lead to a reduction in its activity.[11]

Quantitative Stability Data

The recommended shelf life of a prepared Virkon™ solution varies based on the product formulation (e.g., Virkon™, Virkon™ S, Rely+On™ Virkon™) and the conditions of use. Good laboratory and infection control practices often recommend daily replacement of disinfectant solutions.[6] However, studies and manufacturer data indicate that Virkon™ solutions remain stable for several days.

| Product/Concentration | Stated Stability/Shelf Life | Conditions | Source(s) |

| 1% Virkon™ Solution | Stable for 1 to 2 weeks. Recommended to be replaced weekly. | Freshly made up | [6] |

| 1% Virkon™ S Solution | Stable for 7 days. | General use | [9][12] |

| 1% Virkon™ S Solution | 20% loss of activity after 14 days. | In 350 ppm hard water | [7][9] |

| 1% Rely+On™ Virkon™ | Stable for up to 5 days. | Readily soluble in warm tap water | [4][13] |

| 1% Virkon™ S Solution | Replace solution after 4-5 days or when soiled. | For routine disinfection of footwear in footbaths | [5][14] |

Experimental Protocols for Stability Assessment

Detailed experimental protocols for Virkon™ stability are proprietary. However, a general methodology for assessing the stability of a disinfectant solution can be described. The primary goal is to determine the concentration of the active ingredient or the biocidal efficacy over time under various storage conditions.

A. Chemical Stability Testing (Example Protocol)

This protocol aims to quantify the concentration of the active ingredient, potassium peroxymonosulfate, over time.

-

Solution Preparation: Prepare a 1% (w/v) solution of Virkon™ powder in waters of varying hardness (e.g., deionized water, standard hard water of 350 ppm).

-

Storage Conditions: Aliquot the prepared solutions into separate, sealed containers. Store these containers under different controlled conditions:

-

Temperature: 4°C, 20°C (ambient), and 40°C.

-

Light: One set exposed to ambient light, another set protected from light (e.g., in amber glass or wrapped in foil).

-

-

Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Sample Analysis: At each time point, take a sample from each storage condition. Determine the concentration of potassium peroxymonosulfate using an appropriate analytical method, such as iodometric titration.

-

Data Evaluation: Plot the concentration of the active ingredient against time for each condition to determine the degradation kinetics. The shelf life is typically defined as the time it takes for the active ingredient concentration to fall below a certain threshold (e.g., 90% of the initial concentration).

B. Biocidal Efficacy Testing (Example Protocol)

This protocol assesses the disinfectant's ability to kill microorganisms over time.

-

Solution Preparation and Storage: Prepare and store the Virkon™ solutions as described in the chemical stability testing protocol.

-

Test Organisms: Select a panel of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) as per standard disinfectant testing guidelines.[15][16]

-

Efficacy Assessment: At each time point, perform a standardized efficacy test, such as a quantitative suspension test or a use-dilution test.

-

Suspension Test: Add a known quantity of the test organism to the aged Virkon™ solution for a specified contact time (e.g., 10 minutes).[4] After the contact time, neutralize the disinfectant and plate the remaining viable organisms to determine the log reduction.

-

-

Data Evaluation: The solution is considered stable as long as it achieves the required level of microbial kill (e.g., a 5-log reduction) under the test conditions.

Visualization of Stability Factors

The following diagram illustrates the key factors that contribute to the degradation of the active components in a prepared Virkon™ solution.

Caption: Factors affecting the stability of prepared Virkon™ solution.

Conclusion

The stability of a prepared Virkon™ solution is finite and influenced by multiple factors including time, temperature, water hardness, organic load, and light exposure. For critical applications, it is recommended to prepare fresh solutions daily or as per institutional protocols. However, manufacturer data indicates that a 1% solution can remain stable and effective for up to 7 days under optimal storage conditions.[9][12] The built-in pink color indicator serves as a useful, though not absolute, guide to the solution's remaining activity.[7] For research and development applications requiring stringent control, it is advisable to conduct in-house stability validation according to the principles outlined in the experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Virkon - Wikipedia [en.wikipedia.org]

- 3. syndel.com [syndel.com]

- 4. Rely+On™ Virkon™_en [relyon.vioxten.com]

- 5. lanxess.com [lanxess.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Part 8 - Frequently asked questions | Vetoquinol [biosecurite.vetoquinol.ca]

- 8. lanxess.com [lanxess.com]

- 9. syndel.com [syndel.com]

- 10. researchgate.net [researchgate.net]

- 11. gemmchemicals.com.au [gemmchemicals.com.au]

- 12. syndel.com [syndel.com]

- 13. moh.gov.my [moh.gov.my]

- 14. nrm.co.nz [nrm.co.nz]

- 15. Evaluation of in vitro efficacy of the disinfectant Virkon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Evaluation of the efficacy of a peroxide system (VIRKON) with special reference to in vitro kinetics of disinfection] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidative Chemistry of Virkon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virkon is a broad-spectrum disinfectant utilized extensively in laboratory, hospital, and agricultural settings for surface and equipment decontamination.[1] Its efficacy stems from a powerful oxidative chemistry, primarily driven by its active ingredient, potassium peroxymonosulfate.[1] This technical guide provides a detailed exploration of the core oxidative reactions, quantitative efficacy data, standardized experimental protocols for its evaluation, and the cellular signaling pathways targeted by Virkon's oxidative mechanism.

Core Oxidative Chemistry

The primary active component of Virkon is potassium peroxymonosulfate (KMPS), which is typically present as a triple salt: 2KHSO₅·KHSO₄·K₂SO₄. In aqueous solution, KMPS acts as a potent oxidizing agent. The disinfectant's activity is based on a buffered, synergized acid peroxygen system that includes a high percentage of surfactant.[2]

The fundamental mechanism of action involves the generation of reactive oxygen species (ROS), which indiscriminately oxidize key microbial structures and molecules.[3] This leads to widespread, irreversible damage to proteins, enzymes, and nucleic acids, ultimately resulting in the deactivation and destruction of the microorganism.[3][4] Specifically, Virkon S is known to oxidize sulfur bonds in proteins and enzymes, disrupting cell membrane function and causing the cell wall to rupture.[5] Unlike some other disinfectants, there is no evidence to suggest that microorganisms develop resistance to this mode of action.[3]

The formulation of Virkon also includes surfactants (like sodium dodecylbenzenesulfonate), organic acids (such as sulfamic acid), and inorganic buffers.[1] These components work synergistically to enhance the disinfectant's properties. The surfactant increases the wetting and penetration of the disinfectant, while the acidic environment potentiates the oxidative activity of the peroxygen compounds.

Quantitative Efficacy Data

The bactericidal, virucidal, and fungicidal efficacy of Virkon has been extensively documented. The following tables summarize key quantitative data from various studies, highlighting the concentrations, contact times, and conditions under which Virkon is effective against a range of pathogens.

Table 1: Bactericidal Efficacy of Virkon

| Microorganism | Concentration (% w/v) | Contact Time | Conditions | Reference |

| Pseudomonas aeruginosa | 1% | 10 minutes | - | [6] |

| Escherichia coli | 1% | 10 minutes | - | [6] |

| Staphylococcus aureus | 1% | 10 minutes | - | [6] |

| Enterococcus hirae | 1% | 10 minutes | - | [6] |

| Mycobacterium smegmatis | 1% | Not specified | Suspension Test | [6] |

| Salmonella Infantis (rif-resistant) | 1% (1X) | 30 seconds | With organic material | [7] |

| Escherichia coli | 0.5% (0.5X) | 5 seconds | Without organic material | [8] |

Table 2: Virucidal Efficacy of Virkon

| Virus | Concentration (% w/v) | Contact Time | Conditions | Reference |

| Poliovirus | 1% | Not specified | Suspension Test | [6] |

| Avian Influenza Virus | 1% | 10 minutes | AOAC Test | [9] |

| Canine Parvovirus | 1% | 10 minutes | EPA Method | [9] |

| African Swine Fever Virus | 0.5% (1:200) | 5 minutes | High organic soiling, hard water, 10°C | [10] |

| Newcastle Disease Virus | 1% (1X) | 30 seconds | With organic material | [7] |

| Avian Influenza Virus | 0.5% (0.5X) | 5 seconds | Without organic material | [8] |

Table 3: Fungicidal Efficacy of Virkon

| Microorganism | Concentration (% w/v) | Contact Time | Conditions | Reference |

| Trichophyton mentagrophytes | 2% | Not specified | - | [11] |

| Various Fungi | 1% | 10 minutes | - | [2] |

Note: Efficacy can be affected by the presence of organic matter, water hardness, temperature, and the specific strain of the microorganism.[10][11] A 1% solution of Virkon is generally recommended for most applications, with efficacy determined in the presence of 400 ppm hard water and 5% organic material in many standard tests.[11]

Experimental Protocols

The evaluation of a disinfectant's efficacy is performed using standardized and validated methods. Below are detailed methodologies for key experiments cited in the assessment of Virkon's antimicrobial activity.

AOAC Use-Dilution Test (AOAC 955.14, 955.15, 964.02)

This method is designed to determine the efficacy of disinfectants on hard, inanimate surfaces.[12]

-

Preparation of Carriers: Stainless steel cylinders ("penicylinders") are sterilized.[12]

-

Inoculation of Carriers: A 48-hour-old culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica) is used to inoculate the sterile carriers, which are then dried.[12][13] For products claiming to be one-step cleaner/disinfectants, an organic soil load is added to the culture.[12]

-

Exposure to Disinfectant: Each dried, contaminated carrier is individually immersed in 10 mL of the prepared disinfectant solution for a specified contact time.[13][14]

-

Neutralization and Incubation: After the contact time, the carriers are transferred to a tube containing a neutralizing broth that stops the action of the disinfectant.[14] These tubes are then incubated for 48 ± 2 hours at 36 ± 1°C.[13]

-

Evaluation: The number of tubes showing microbial growth is recorded. To pass, a specific number of carriers must show no growth. For example, for an EPA submission against Salmonella, at least 59 out of 60 carriers must be disinfected.[15]

EN 1276 Chemical Disinfectants and Antiseptics – Quantitative Suspension Test

This European standard evaluates the bactericidal activity of chemical disinfectants and antiseptics.[16]

-

Preparation of Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae) is prepared.[16] An interfering substance, such as bovine albumin, is added to simulate "clean" or "dirty" conditions.[17]

-

Exposure: The disinfectant is added to the bacterial suspension and maintained at a specific temperature for a defined contact time.[4]

-

Neutralization: At the end of the contact time, an aliquot is taken, and the disinfectant's activity is immediately neutralized.[4]

-

Plating and Incubation: The neutralized mixture is plated on an appropriate agar medium and incubated.[18]

-

Evaluation: The number of surviving bacteria is determined, and the log reduction is calculated. A 5-log reduction (99.999% kill rate) is typically required for a product to pass.[4]

ASTM E1053 - Standard Test Method to Assess Virucidal Activity

This method is used to evaluate the virucidal efficacy of disinfectants on inanimate, nonporous surfaces.[19][20]

-

Preparation of Virus Film: A suspension of the test virus is spread over a sterile, nonporous surface (e.g., a glass petri dish) and allowed to dry.[21]

-

Application of Disinfectant: The disinfectant is applied to the dried virus film for the specified contact time.[21]

-

Recovery and Titration: The eluate from the test surface is collected and serially diluted.[21] The viral titer is then determined using a suitable cell culture system to measure the reduction in infectivity compared to a control.[21]

-

Evaluation: The log reduction in viral titer is calculated. A 4-log reduction in viral infectivity is generally required to pass the test.[21]

Signaling Pathways and Cellular Targets

The oxidative stress induced by Virkon triggers a cascade of events within microbial cells, ultimately leading to their demise. The following diagrams illustrate the key targeted pathways and the logical workflow of the disinfectant's action.

References

- 1. Virkon - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. lanxess.com [lanxess.com]

- 4. EN 1276:2019 - Viroxy [viroxylabs.com]

- 5. syndel.com [syndel.com]

- 6. Assessment of in-vitro efficacy of 1% Virkon against bacteria, fungi, viruses and spores by means of AFNOR guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Bactericidal and Virucidal Capacity of Potassium Peroxymonosulfate in Varied Environments and Its Utilization in Eradicating Germs on Diverse Surfaces and Clothing[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. petsdrugmart.ca [petsdrugmart.ca]

- 10. New tests prove LANXESS Virkon S and Virkon LSP highly effective against ASF [lanxess.com]

- 11. syndel.com [syndel.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. epa.gov [epa.gov]

- 14. microchemlab.com [microchemlab.com]

- 15. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]

- 16. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]

- 17. EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas - Situ Biosciences [situbiosciences.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. store.astm.org [store.astm.org]

- 20. microbac.com [microbac.com]

- 21. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for Virkon™ Disinfection in Cell Culture Labs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Virkon™, a broad-spectrum virucidal disinfectant, to maintain a sterile environment in cell culture laboratories. Adherence to these protocols is crucial for preventing microbial contamination and ensuring the integrity of experimental results.

Introduction to Virkon™

Virkon™ is a powerful, broad-spectrum disinfectant effective against viruses, bacteria, and fungi.[1][2] Its active ingredients include potassium peroxymonosulfate and sodium chloride. The powder form is corrosive, but the diluted solution is considered to have low toxicity and is non-irritating, though proper personal protective equipment (PPE) should always be worn during preparation and use.[1][2] A key feature of Virkon™ solution is its built-in color indicator; the pink color signifies that the solution is active.[3]

Data Presentation: Efficacy and Applications

The following tables summarize the recommended concentrations and contact times for Virkon™ for various applications within a cell culture laboratory.

| Application | Recommended Virkon™ Concentration | Minimum Contact Time | Notes |

| General Surface Disinfection (benches, hoods) | 1% (w/v) | 10 minutes | Allow surfaces to air dry. For food-contact surfaces, a rinse with potable water is required after disinfection.[4][5] |

| Equipment Disinfection (non-metal) | 1% (w/v) | 10 minutes | Immerse or thoroughly wipe equipment.[1] |

| Metal Equipment and Instruments | 1% (w/v) | 10 minutes (maximum) | To prevent corrosion, do not soak metal objects for extended periods.[1][4] |

| CO2 Incubator Disinfection | 1% (w/v) | 10 minutes | After cleaning, wipe down with 70% ethanol to remove residue.[6][7] |

| Liquid Waste Decontamination (cell culture media) | 1% (final concentration) | 1 hour to 24 hours | Add Virkon™ powder or a concentrated solution to the liquid waste.[8][9] |

| Biological Spills | Apply powder directly | At least 30 minutes | Cover the spill with Virkon™ powder and allow it to absorb the liquid before cleaning.[8][10] |

| Glassware and Plasticware Disinfection | 1% (w/v) | Minimum 2 hours | Immerse items completely in the Virkon™ solution before washing.[9][11] |

Table 1: Recommended Virkon™ Concentrations and Contact Times for Cell Culture Lab Applications.

| Organism Type | General Efficacy |

| Viruses | Effective against a broad range of viruses.[1][12] |

| Bacteria | Proven to kill a wide variety of bacteria in under 5 minutes.[4] |

| Fungi (Molds and Yeasts) | Effective against fungi, with some requiring a 2% solution.[1][2] |

| Mycoplasma | While not explicitly detailed in the provided search results, Virkon's broad-spectrum activity against bacteria suggests efficacy. Specific testing protocols for mycoplasma decontamination should be followed. |

Table 2: General Efficacy of Virkon™ Against Common Contaminants.

Experimental Protocols

Preparation of 1% Virkon™ Solution

Materials:

-

Virkon™ powder or tablets

-

Tap water

-

Dedicated, labeled container (e.g., spray bottle, beaker)

-

Stir rod or magnetic stirrer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety goggles[13][14][15]

Protocol:

-

Don appropriate PPE.

-

To prepare a 1% (w/v) solution, add 10 grams of Virkon™ powder for every 1 liter of water. Alternatively, use one 5g tablet per 500 ml of water.[12]

-

Add the powder or tablet to the water and stir until fully dissolved.[16] The solution will turn pink, indicating it is active.

-

Label the container with the disinfectant name, concentration, and date of preparation.

-

The solution is stable for approximately 7 days or until the pink color fades.[4]

Routine Surface Disinfection (Biosafety Cabinets, Benchtops)

Materials:

-

1% Virkon™ solution in a spray bottle

-

Paper towels or sterile wipes

-

PPE

Protocol:

-

Before and after work, ensure the surface is free of any gross contamination.

-

Spray the surface liberally with 1% Virkon™ solution.

-

Wipe the entire surface with a paper towel to ensure even coverage.

-

Allow a minimum contact time of 10 minutes.[6]

-

After the contact time, wipe the surface with 70% ethanol to remove any residue, especially inside biosafety cabinets.[6]

CO2 Incubator Decontamination

Materials:

-

1% Virkon™ solution

-

70% ethanol

-

Sterile wipes or paper towels

-

Autoclavable bags

-

PPE

Protocol:

-

Turn off the incubator and remove all cell cultures to a safe location.

-

Remove all removable parts (shelves, water pan) and wash them thoroughly with a suitable detergent and water. These parts can be autoclaved if they are autoclavable.[7]

-

Spray the interior surfaces of the incubator liberally with 1% Virkon™ solution.

-

Wipe all surfaces to ensure complete coverage.

-

Allow a contact time of at least 10 minutes.[6]

-

Following the contact time, thoroughly wipe down all surfaces with 70% ethanol to remove any Virkon™ residue.[6]

-

Replace the cleaned and sterilized internal components.

-

Fill the water pan with sterile distilled water.

-

Allow the incubator to run for a few hours to stabilize the temperature and CO2 levels before returning cell cultures.

Liquid Waste Decontamination

Materials:

-

Virkon™ powder or concentrated solution

-

Liquid waste container

-

PPE

Protocol:

-

For discarded cell culture media and other contaminated liquids, add Virkon™ to achieve a final concentration of 1%.[8]

-

This can be done by adding Virkon™ powder directly or by adding a more concentrated Virkon™ solution.

-

Ensure the Virkon™ is thoroughly mixed with the liquid waste.

-

Allow a contact time of at least 1 hour. For higher-risk waste, a contact time of up to 24 hours is recommended.[8][9]

-

After the required contact time, the decontaminated liquid can be disposed of down the drain with running water.[8]

Biological Spill Management

Materials:

-

Virkon™ powder

-

Spill kit (including paper towels, tongs, biohazard bags)

-

1% Virkon™ solution

-

PPE

Protocol:

-

Evacuate the immediate area and inform others.

-

Don appropriate PPE.

-

Liberally sprinkle Virkon™ powder directly over the spill to cover it completely.[8][10] Do not add liquid disinfectant as this may increase the spill area.[8]

-

Allow the powder to absorb the liquid and for disinfection to occur for at least 30 minutes.[8]

-

Use paper towels to mop up the absorbed spill and dispose of them in a biohazard bag.[10]

-

Clean the surface with a 1% Virkon™ solution and allow a 10-minute contact time.[6]

-

Wipe the area with 70% ethanol to remove any residue.

Visualized Workflows

The following diagrams illustrate the key disinfection protocols for a cell culture lab.

References

- 1. syndel.com [syndel.com]

- 2. Virkon S Sachet (50g) | solwayfeeders.com [solwayfeeders.com]

- 3. Egg Incubators cleaning and Care for achieving Hatching Eggs [eshop.bellsouth.com.au]

- 4. revivalanimal.com [revivalanimal.com]

- 5. drugs.com [drugs.com]

- 6. staff.ki.se [staff.ki.se]

- 7. How to clean the incubator after bacteria infection? Virkon? - Cell Biology [protocol-online.org]

- 8. Health and Safety — Target Discovery Institute [tdi.ox.ac.uk]

- 9. gla.ac.uk [gla.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. gla.ac.uk [gla.ac.uk]

- 12. day-impex.co.uk [day-impex.co.uk]

- 13. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 14. ranvet.com.au [ranvet.com.au]

- 15. gemmchemicals.com.au [gemmchemicals.com.au]

- 16. cfaessafety.osu.edu [cfaessafety.osu.edu]

Application Notes and Protocols for Decontamination of Biological Safety Cabinets Using Virkon™

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the routine decontamination of biological safety cabinets (BSCs) using Virkon™, a broad-spectrum virucidal disinfectant. Adherence to these protocols is crucial for maintaining a sterile working environment, preventing cross-contamination, and ensuring the safety of laboratory personnel.

Introduction to Virkon™ for BSC Decontamination

Virkon™ is a powerful, broad-spectrum disinfectant effective against a wide range of viruses, bacteria, and fungi. Its active ingredient, potassium peroxymonosulfate, acts through an oxidative mechanism to disrupt and destroy microbial cell structures.[1] Virkon™ is supplied as a powder that is dissolved in water to form a 1% working solution for surface disinfection.[1][2][3] This solution is non-corrosive to many materials commonly found in laboratories, though it is recommended to rinse metallic surfaces after the required contact time.[1]

Quantitative Efficacy of Virkon™

Virkon™ has been independently tested against a multitude of common laboratory contaminants. The following tables summarize its efficacy at the recommended 1% dilution with a 10-minute contact time, unless otherwise specified.

Table 1: Virucidal Efficacy of 1% Virkon™ Solution

| Virus Family | Example Virus | Efficacy | Contact Time |

| Adenoviridae | Human Adenovirus | Effective | 10 minutes |

| Coronaviridae | Avian Infectious Bronchitis Virus | Effective | 10 minutes |

| Herpesviridae | Herpes Simplex Virus | Effective | 10 minutes |

| Orthomyxoviridae | Avian Influenza Virus | Effective | 10 minutes |

| Parvoviridae | Canine Parvovirus | Effective | 10 minutes |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Effective | Not Specified |

Source: Data compiled from multiple sources.

Table 2: Bactericidal Efficacy of 1% Virkon™ Solution